1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyrrole ring, a benzoyl group, an isoxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Isoxazole Ring Formation: The isoxazole ring can be formed through the reaction of hydroxylamine with a β-keto ester.
Piperidine Ring Formation: The piperidine ring is synthesized through the hydrogenation of pyridine or by the cyclization of a 1,5-diamine.
Coupling Reactions: The final compound is obtained by coupling the benzoylated pyrrole, the isoxazole, and the piperidine carboxamide through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-pyrrol-1-yl)benzoyl)piperidine-4-carboxamide: Lacks the isoxazole ring.
N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide: Lacks the pyrrole and benzoyl groups.
1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine: Lacks the carboxamide group.
Uniqueness
1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is unique due to the combination of its pyrrole, benzoyl, isoxazole, and piperidine carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-pyrrol-1-ylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-14-19(23-28-15)22-20(26)16-8-12-25(13-9-16)21(27)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXQIFDVJDKDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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